molecular formula C30H49NO2 B3025738 3beta-Hydroxy-lup-20(29)-en-28-al oxime CAS No. 25613-12-1

3beta-Hydroxy-lup-20(29)-en-28-al oxime

Cat. No.: B3025738
CAS No.: 25613-12-1
M. Wt: 455.7 g/mol
InChI Key: GCYZHONUJBNDJH-UXEVJXGNSA-N
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Description

Betulinic aldehyde oxime is a pentacyclic triterpenoid and derivative of the cholesterol biosynthesis inhibitor betulin. It is active against E. aerogenes, E. coli, E. faecalis, P. aeruginosa, S. aureus, and C. albicans, as well as L. donovani amastigotes, when used at a concentration of 50 µM. Betulinic aldehyde oxime (50 µM) is cytotoxic to Huh7 hepatocellular carcinoma cells.

Mechanism of Action

Target of Action

The primary targets of 3beta-Hydroxy-lup-20(29)-en-28-al oxime are macrophages . Macrophages are immune cells that play a critical role in the body’s defense against foreign agents . They produce pro-inflammatory mediators, such as nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β), which trigger the cascades responsible for the inflammatory response .

Mode of Action

This compound interacts with its targets by reducing the production of nitric oxide (NO), significantly suppressing lipopolysaccharide (LPS)-induced expression of TNF-α and IL-1β at the mRNA and protein levels in macrophages . It also reduces the secretion of High Mobility Group Box 1 (HMGB1), a protein released by activated monocytes or macrophages .

Biochemical Pathways

The compound affects the NF-κB signaling pathway , which mediates the expression of pro-inflammatory cytokines . It efficiently decreases nuclear factor-kappaB (NF-κB) activation by inhibiting the degradation and phosphorylation of IκBα . This inhibition leads to a decrease in the production of pro-inflammatory mediators and cytokines, thereby reducing inflammation .

Result of Action

The result of the compound’s action is a reduction in inflammation . By inhibiting the NF-κB signaling pathway and reducing the production of pro-inflammatory mediators and cytokines, it exerts anti-inflammatory properties . This makes it a potential candidate for therapy for diseases such as fulminant hepatitis and rheumatology .

Properties

IUPAC Name

(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-[(E)-hydroxyiminomethyl]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H49NO2/c1-19(2)20-10-15-30(18-31-33)17-16-28(6)21(25(20)30)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h18,20-25,32-33H,1,8-17H2,2-7H3/b31-18+/t20-,21+,22-,23+,24-,25+,27-,28+,29+,30+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYZHONUJBNDJH-UXEVJXGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H49NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3beta-Hydroxy-lup-20(29)-en-28-al oxime
Reactant of Route 2
3beta-Hydroxy-lup-20(29)-en-28-al oxime
Reactant of Route 3
3beta-Hydroxy-lup-20(29)-en-28-al oxime
Reactant of Route 4
3beta-Hydroxy-lup-20(29)-en-28-al oxime
Reactant of Route 5
3beta-Hydroxy-lup-20(29)-en-28-al oxime
Reactant of Route 6
3beta-Hydroxy-lup-20(29)-en-28-al oxime

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